molecular formula C5H3ClN4S B13499527 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13499527
M. Wt: 186.62 g/mol
InChI Key: NBKIKJCJEHROHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .

Mechanism of Action

Properties

Molecular Formula

C5H3ClN4S

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C5H3ClN4S/c6-5-9-3(7)2-4(10-5)11-1-8-2/h1H,(H2,7,9,10)

InChI Key

NBKIKJCJEHROHS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2S1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.